Biotin-PEG4-SS-azide
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Overview
Description
Biotin-PEG4-SS-azide is a compound that combines biotin, polyethylene glycol (PEG), and azide functionalities. It is commonly used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition reactions . This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-SS-azide is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and azide groups. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG to form biotin-PEG.
Azidation: The biotin-PEG is further reacted with an azide-containing reagent to introduce the azide functionality, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using chromatography techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-SS-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms stable triazole linkages and is commonly used in click chemistry.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for bioconjugation in biological systems.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are bioconjugates with stable triazole linkages, which can be used for various applications in research and industry .
Scientific Research Applications
Biotin-PEG4-SS-azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of diagnostic tools and biosensors
Mechanism of Action
Biotin-PEG4-SS-azide exerts its effects through the formation of stable triazole linkages via azide-alkyne cycloaddition reactions. The azide group reacts with terminal alkynes in the presence of a copper catalyst (CuAAC) or strained alkynes without a catalyst (SPAAC). This reaction results in the formation of a triazole ring, which provides a stable and bioorthogonal linkage for bioconjugation .
Comparison with Similar Compounds
Biotin-PEG4-SS-azide is unique due to its combination of biotin, PEG, and azide functionalities, which provide versatility in bioconjugation applications. Similar compounds include:
Biotin-PEG4-azide: Lacks the disulfide (SS) linkage but is also used in click chemistry and bioconjugation.
Biotin-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive biotinylation.
Biotin-PEG4-Alkyne: Contains an alkyne group for azide-alkyne cycloaddition reactions.
These compounds share similar applications but differ in their functional groups and specific uses in bioconjugation .
Properties
Molecular Formula |
C29H52N8O8S3 |
---|---|
Molecular Weight |
737.0 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H52N8O8S3/c30-37-34-9-3-8-31-27(40)7-20-47-48-21-11-33-26(39)6-12-42-14-16-44-18-19-45-17-15-43-13-10-32-25(38)5-2-1-4-24-28-23(22-46-24)35-29(41)36-28/h23-24,28H,1-22H2,(H,31,40)(H,32,38)(H,33,39)(H2,35,36,41)/t23-,24-,28-/m1/s1 |
InChI Key |
PLONANJTMPUWHX-PRVBGKCFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
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